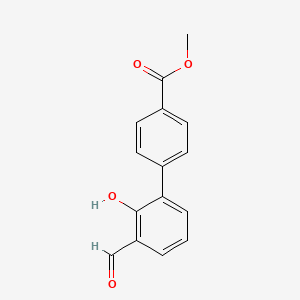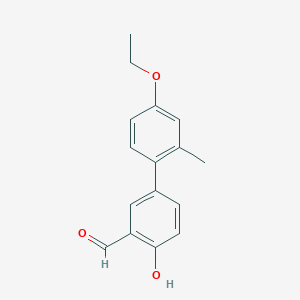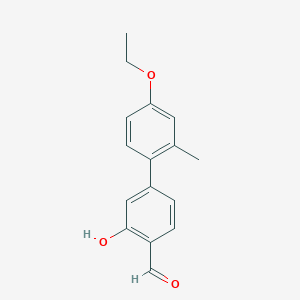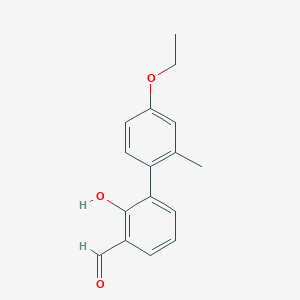
2-Formyl-5-(4-methoxycarbonylphenyl)phenol, 95%
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Formyl-5-(4-methoxycarbonylphenyl)phenol, 95% (2F5MCPP) is a chemical compound that is used in various scientific research applications. It is a white, crystalline solid with a molecular weight of 310.3 g/mol. It has a melting point of 94-96 °C and a boiling point of 233-235 °C. 2F5MCPP is also known as 4-methoxy-4'-formylbiphenyl, 4-methoxy-4'-formyl-2-biphenylcarboxylic acid, 4-methoxycarbonyl-4'-formylbiphenyl, 4-methoxycarbonyl-4'-formyl-2-biphenylcarboxylic acid, and 4-methoxycarbonyl-4'-formyl-2-biphenylcarboxylic acid.
Aplicaciones Científicas De Investigación
2F5MCPP is used in various scientific research applications. It is used as a reagent in the synthesis of novel heterocyclic compounds, such as pyridines, thiophenes, and indoles. 2F5MCPP has also been used in the synthesis of polymers, such as polyesters and polyamides. Additionally, 2F5MCPP is used in the synthesis of pharmaceuticals, such as anti-inflammatory drugs, and for the synthesis of organic light-emitting diodes (OLEDs).
Mecanismo De Acción
2F5MCPP is a reagent that is used to catalyze various chemical reactions. It acts as an electrophile, which means that it is able to react with nucleophiles, such as amines and alcohols, to form new bonds. The reaction is catalyzed by an acid, such as sulfuric acid, and is carried out at temperatures between 120-140 °C.
Biochemical and Physiological Effects
2F5MCPP is not known to have any biochemical or physiological effects. It is not known to be toxic or to have any adverse effects on humans or animals.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The main advantage of using 2F5MCPP in laboratory experiments is that it is a relatively inexpensive reagent that is readily available. Additionally, it is easy to use and is relatively stable. The main limitation of using 2F5MCPP is that it is sensitive to light and air, so it must be stored in a dark, airtight container.
Direcciones Futuras
There are numerous potential future applications of 2F5MCPP. It could be used in the synthesis of other organic compounds, such as dyes, fragrances, and flavors. Additionally, it could be used in the synthesis of materials for use in solar cells and other energy-efficient technologies. Furthermore, it could be used in the synthesis of pharmaceuticals, such as antibiotics and anti-cancer drugs. Finally, it could be used in the synthesis of polymers, such as polyurethanes and polycarbonates, for use in various applications.
Métodos De Síntesis
2F5MCPP is synthesized by a Friedel-Crafts reaction between 4-methoxybenzaldehyde and 4-formylbiphenyl. The reaction is catalyzed by an acid, such as sulfuric acid, and is carried out at temperatures between 120-140 °C. The reaction yields a white, crystalline solid that is 95% pure 2F5MCPP.
Propiedades
IUPAC Name |
methyl 4-(4-formyl-3-hydroxyphenyl)benzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12O4/c1-19-15(18)11-4-2-10(3-5-11)12-6-7-13(9-16)14(17)8-12/h2-9,17H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KEKSBQSYWKMWQG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)C2=CC(=C(C=C2)C=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30685228 |
Source


|
| Record name | Methyl 4'-formyl-3'-hydroxy[1,1'-biphenyl]-4-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30685228 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
256.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1261944-50-6 |
Source


|
| Record name | Methyl 4'-formyl-3'-hydroxy[1,1'-biphenyl]-4-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30685228 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![4-[Benzo(b)thiophen-2-yl]-2-formylphenol, 95%](/img/structure/B6378368.png)

![2-Formyl-5-[3-(N-methylaminocarbonyl)phenyl]phenol, 95%](/img/structure/B6378383.png)
![6-[Benzo(b)thiophen-2-yl]-2-formylphenol, 95%](/img/structure/B6378405.png)
![2-Formyl-4-[3-(N-methylaminocarbonyl)phenyl]phenol, 95%](/img/structure/B6378410.png)

![2-Formyl-6-[3-(N-methylaminocarbonyl)phenyl]phenol, 95%](/img/structure/B6378425.png)


